Welcome to the BenchChem Online Store!
molecular formula C13H9FO2 B1305302 3-(4-Fluorophenoxy)benzaldehyde CAS No. 65295-61-6

3-(4-Fluorophenoxy)benzaldehyde

Cat. No. B1305302
M. Wt: 216.21 g/mol
InChI Key: HTBZPEDBMOXWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05792882

Procedure details

To a cooled (-75° C.), stirred solution of 1-bromo-3-(4-fluorophenoxy)benzene (38.5 g; 0.1442M) in dry THF (80 ml) was added n-butyllithium (1.63M in n-hexane, 68 ml; 0.11M) dropwise at under N2. After stirring for 30 min at -73° C., DMF (11.38 g; 0.1557M) was added dropwise to the mixture at -73° C. The mixture was stirred for further 30 min, and then allowed to warm to room temperature. 2M aqueous HCl (200 ml) was added to the mixture and the whole was extracted with Et2O (100 ml×3). The combined organic layers were washed with water (150 ml), brine (150 ml), dried over MgSO4, and concentrated in vacuo. The residual oil was purified by flash column (SiO2) eluting with ethyl acetate-n-hexane (1: 10) to give 21.6 g of the subtitle compound [B] as a colorless oil.
Quantity
38.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.38 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[CH:3]=1.C([Li])CCC.N#N.Cl.C1C[O:27][CH2:26]C1>CN(C=O)C>[F:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:4]2[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=2)[CH:26]=[O:27])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
38.5 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)OC1=CC=C(C=C1)F
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
11.38 g
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at -73° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for further 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with Et2O (100 ml×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water (150 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by flash column (SiO2)
WASH
Type
WASH
Details
eluting with ethyl acetate-n-hexane (1: 10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.